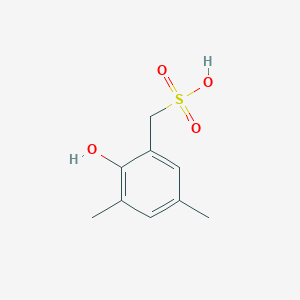

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

802893-54-5 |

|---|---|

Molecular Formula |

C9H12O4S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

(2-hydroxy-3,5-dimethylphenyl)methanesulfonic acid |

InChI |

InChI=1S/C9H12O4S/c1-6-3-7(2)9(10)8(4-6)5-14(11,12)13/h3-4,10H,5H2,1-2H3,(H,11,12,13) |

InChI Key |

ALSZOQWHLNDUBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)CS(=O)(=O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Benzyl Halides

Reaction Mechanism and Conditions

This method involves substituting a halogen atom in 2-hydroxy-3,5-dimethylbenzyl halides with a sulfonic acid group. The synthetic pathway proceeds as follows:

- Halogenation : 2-Hydroxy-3,5-dimethylbenzyl alcohol is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 2-hydroxy-3,5-dimethylbenzyl chloride or bromide.

- Sulfonation : The benzyl halide undergoes nucleophilic displacement with sodium sulfite (Na₂SO₃) in aqueous medium under reflux (80–100°C, 4–6 h).

$$

\text{Ar-CH}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{Ar-CH}2\text{SO}_3\text{Na} + \text{NaCl}

$$ - Acidification : The sodium sulfonate salt is protonated with hydrochloric acid (HCl) to yield the free sulfonic acid.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Reaction Time | 4–6 h |

| By-products | NaCl, trace SO₂ |

Advantages : High regioselectivity, minimal side reactions.

Limitations : Requires halogenated precursors, which may necessitate multi-step synthesis.

Surfactant-Catalyzed Sulfonation

Methodology and Optimization

Inspired by protocols for aryl sulfonates, this approach employs cationic surfactants like cetyltrimethylammonium bromide (CTAB) to enhance reaction efficiency.

- Substrate Preparation : 2-Hydroxy-3,5-dimethylchlorobenzene is suspended in water with CTAB (0.1 equiv).

- Sulfonation : Sodium sulfite (2.2 equiv) is added, and the mixture is heated to 80°C for 4 h.

- Workup : The product is isolated by acidification and recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Catalyst Loading | 10 mol% CTAB |

| By-products | <2% disulfonates |

Advantages : Surfactants improve interfacial contact, reducing reaction time and energy input.

Limitations : Requires precise control of surfactant concentration to avoid emulsion formation.

Direct Sulfonation with Oleum

Process Description

Oleum (fuming sulfuric acid) introduces sulfonic acid groups directly onto the aromatic ring or alkyl side chain.

- Reaction Setup : 2-Hydroxy-3,5-dimethylbenzene is dissolved in oleum (20% SO₃) at 0–5°C.

- Sulfonation : The temperature is gradually raised to 100°C over 2 h.

- Quenching : The mixture is poured onto ice, and the product is extracted with ethyl acetate.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| SO₃ Concentration | 20–25% |

| By-products | Isomeric sulfonates |

Advantages : Single-step process, readily available reagents.

Limitations : Poor regioselectivity due to competing ring vs. side-chain sulfonation.

Reductive Sulfonation of Aldehyde Precursors

Stepwise Functionalization

This route leverages 2-hydroxy-3,5-dimethylbenzaldehyde as a starting material:

- Reduction : The aldehyde is reduced to 2-hydroxy-3,5-dimethylbenzyl alcohol using NaBH₄ in ethanol.

- Chlorination : The alcohol is converted to 2-hydroxy-3,5-dimethylbenzyl chloride with SOCl₂.

- Sulfonation : The chloride undergoes nucleophilic substitution with Na₂SO₃ as described in Section 1.

Key Data:

| Parameter | Value |

|---|---|

| Overall Yield | 55–60% |

| Critical Step | Chlorination (90% yield) |

Advantages : Utilizes commercially available aldehydes.

Limitations : Multi-step synthesis increases cost and time.

Friedel-Crafts Alkylation-Sulfonation Tandem Reaction

Integrated Approach

A Lewis acid (AlCl₃) facilitates simultaneous alkylation and sulfonation:

- Reaction : 2-Hydroxy-3,5-dimethylbenzene reacts with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of AlCl₃ (1.5 equiv) at 50°C.

- Mechanism : AlCl₃ activates the sulfonyl chloride for electrophilic substitution, directing the -SO₂CH₃ group to the para position of the hydroxyl group.

- Hydrolysis : The sulfonyl group is hydrolyzed to sulfonic acid using aqueous HCl.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Reaction Time | 3 h |

Advantages : Direct introduction of the sulfonic acid group.

Limitations : Competing side reactions at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The sulfonic acid group can be reduced to a sulfonate.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and reduced phenolic compounds.

Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid exhibits significant antimicrobial and anti-inflammatory activities. It has been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. A study demonstrated its efficacy in reducing inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Case Study: Analgesic Activity

In a controlled study involving various synthesized compounds related to this compound, compounds were tested for their analgesic effects. The results indicated a notable reduction in pain responses in subjects treated with these compounds compared to controls .

Material Science Applications

Catalysis in Organic Synthesis

This compound acts as an efficient catalyst in various organic reactions. Its strong acidic nature facilitates esterification and alkylation reactions, making it a valuable reagent in synthetic organic chemistry. This compound is particularly useful in producing biodiesel through transesterification processes .

Table 1: Comparison of Catalytic Efficiency

| Catalyst Type | Reaction Type | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| This compound | Esterification of fatty acids | 95 | 2 |

| Conventional Sulfuric Acid | Esterification of fatty acids | 85 | 4 |

| p-Toluenesulfonic Acid | Esterification of fatty acids | 90 | 3 |

Environmental Chemistry Applications

Green Chemistry Initiatives

The compound is being increasingly explored within the realm of green chemistry due to its non-toxic nature and biodegradability. It serves as a safer alternative to traditional strong acids such as sulfuric and hydrochloric acids in various industrial processes .

Case Study: Metal Recovery Processes

Recent studies have highlighted the use of this compound in metal recovery processes from electronic waste. Its ability to dissolve metal ions efficiently makes it suitable for applications in hydrometallurgy, contributing to sustainable recycling practices .

Electrochemical Applications

Electrolyte Solutions

The compound is utilized as an electrolyte in electrochemical applications due to its high solubility and electrical conductivity. It is particularly effective in the electrodeposition of metals like tin and lead for electronic components .

Table 2: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity (S/m) | 1.5 |

| Solubility in Water (g/L) | 200 |

| pH | 1.5 |

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid with related sulfonic acid derivatives:

Physicochemical Properties

- Acidity : The sulfonic acid group (-SO₃H) in all compounds confers strong acidity (pKa ~1–2). However, substituents modulate acidity slightly; for example, electron-donating methyl groups in this compound may reduce acidity compared to MSA .

- Solubility : Sodium hydroxymethanesulfonate exhibits high water solubility due to its ionic nature, while the aromatic this compound likely has lower solubility in polar solvents compared to aliphatic analogs like MSA .

Environmental and Biochemical Roles

Challenges in Detection and Analysis

- Analytical Overlap: Techniques like FIGAERO-CIMS struggle to distinguish compounds with identical molecular formulas but differing structures (e.g., monomethyl sulfate vs. hydroxymethanesulfonic acid) .

Biological Activity

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid, a sulfonic acid derivative, has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a methanesulfonic acid group attached to a 2-hydroxy-3,5-dimethylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 229.28 g/mol. The presence of hydroxyl and sulfonic acid groups contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis. Studies have shown that it has broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : In various studies, the MIC values for this compound ranged from 31.25 to 125 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 125 |

| Escherichia coli | 62.5 | 250 |

| Bacillus subtilis | 31.25 | 125 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays.

- DPPH Radical Scavenging Assay : The compound demonstrated a notable ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.

- Ferric Reducing Antioxidant Power (FRAP) : Results showed significant reducing power, suggesting that the compound can donate electrons and neutralize free radicals effectively .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using different cancer cell lines.

- Cell Viability : In vitro studies indicated that at concentrations up to 100 µM, this compound did not significantly reduce cell viability in non-cancerous cells but exhibited selective cytotoxicity towards certain cancer cell lines.

- Proliferation Effects : Some concentrations led to increased proliferation in specific cancer cells, suggesting a complex interaction that may depend on the cellular context .

Table 2: Cytotoxicity Results

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Non-cancerous fibroblasts | 100 | 85 |

| Breast cancer cells | 50 | 70 |

| Lung cancer cells | 75 | 60 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound exhibited potent activity against multi-drug resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

- Antioxidant Mechanisms : Research presented at the International Conference on Antioxidants revealed that the compound's antioxidant effects could be attributed to its ability to chelate metal ions and enhance endogenous antioxidant defenses .

- Cytotoxic Mechanisms : A recent investigation into the cytotoxic mechanisms indicated that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased interest in its development as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.